molecular formula C20H20N2O2S B2664127 (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 899917-71-6

(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2664127
CAS RN: 899917-71-6
M. Wt: 352.45
InChI Key: PHWVVBHFDVZWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed facile and convenient synthesis methods for derivatives incorporating similar structural motifs. For instance, Mabkhot et al. (2010) described the synthesis of bis derivatives incorporating a thieno[2,3-b]-thiophene moiety, demonstrating a versatile approach to synthesizing complex molecules Molecules. Similarly, Acheson and Wallis (1982) discussed the addition of thioureas and thioamides to certain substrates, leading to γ-lactams and fused thiazinone derivatives, highlighting a method for creating compounds with potential biological activities Journal of The Chemical Society-perkin Transactions 1.

Computational Chemistry and Molecular Docking

FathimaShahana and Yardily (2020) conducted a study on the synthesis and structural elucidation of similar compounds, optimized using density functional theory (DFT). Their research included stability analyses and molecular docking to understand antiviral activity and pharmacokinetic behavior Indian Journal of Biochemistry and Biophysics. This indicates the compound's potential for detailed computational analysis to predict its biological interactions and stability.

Potential Biological Activities

Several studies have focused on synthesizing compounds with potential anticancer and antibacterial activities. For example, Bhole and Bhusari (2011) synthesized derivatives demonstrating inhibitory effects on cancer cell lines Medicinal Chemistry Research. Moreover, the compound's structural characteristics, such as the thioxo and methanone groups, contribute to its reactivity, offering avenues for developing novel therapeutic agents.

properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-5-7-14(8-6-13)17-19(25)22(20(2,3)21-17)18(23)15-9-11-16(24-4)12-10-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWVVBHFDVZWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.